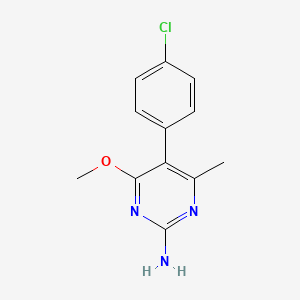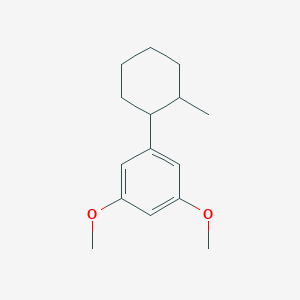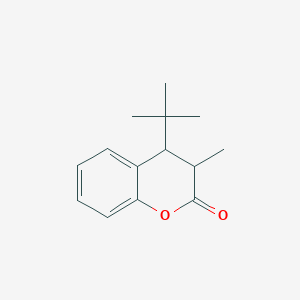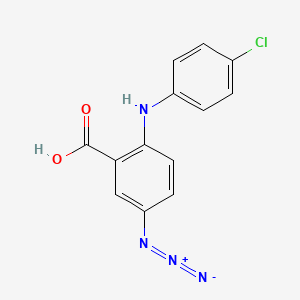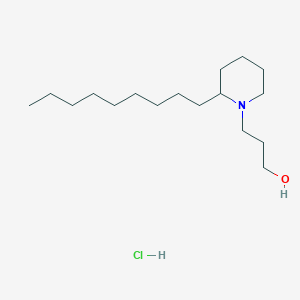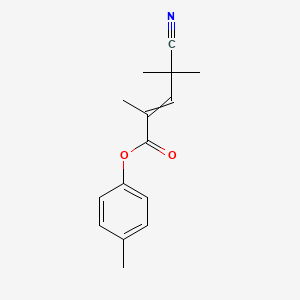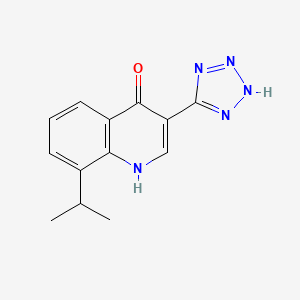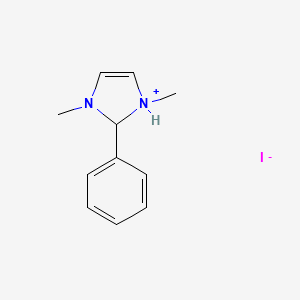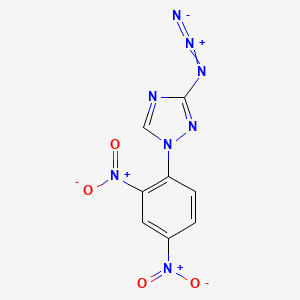![molecular formula C14H12N4O2 B14592211 2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid CAS No. 61207-19-0](/img/structure/B14592211.png)
2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid is a complex organic compound featuring a naphthoimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid typically involves multi-step organic reactions. One common method starts with the cyclization of lapachol to form β-lapachone, followed by further reactions to introduce the imidazole ring . The reaction conditions often involve the use of strong acids like sulfuric acid and temperatures around 70°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while substitution reactions could introduce various functional groups onto the imidazole ring .
Applications De Recherche Scientifique
2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action for 2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction often involves hydrogen bonding and π-π stacking interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Numéro CAS |
61207-19-0 |
|---|---|
Formule moléculaire |
C14H12N4O2 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
2-(3H-benzo[e]benzimidazol-2-ylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C14H12N4O2/c1-8(13(19)20)17-18-14-15-11-7-6-9-4-2-3-5-10(9)12(11)16-14/h2-7H,1H3,(H,19,20)(H2,15,16,18) |
Clé InChI |
HNIUYWTYYCIUNB-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC1=NC2=C(N1)C=CC3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)
